molecular formula C17H36N2O B1670668 N-[3-(dimethylamino)propyl]dodecanamide CAS No. 3179-80-4

N-[3-(dimethylamino)propyl]dodecanamide

Cat. No.: B1670668
CAS No.: 3179-80-4
M. Wt: 284.5 g/mol
InChI Key: TWMFGCHRALXDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]dodecanamide (CAS 3179-80-4), also known as lauramidopropyl dimethylamine, is a tertiary amidoamine compound with a C12 alkyl chain and a dimethylamino-propyl substituent. Its molecular formula is C₁₇H₃₆N₂O, and it has a molecular weight of 284.48 g/mol . This compound is widely utilized across industries due to its amphiphilic properties, acting as a surfactant, flotation collector, and functional additive.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(dimethylamino)propyl]dodecanamide can be synthesized through a multi-step process. One common method involves the reaction of dodecanoic acid with 3-(dimethylamino)propylamine. The reaction typically occurs under acidic conditions, where the carboxylic acid group of dodecanoic acid reacts with the amine group of 3-(dimethylamino)propylamine to form the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]dodecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-[3-(dimethylamino)propyl]dodecanamine.

Scientific Research Applications

Chemical Applications

Surfactant Properties
N-[3-(dimethylamino)propyl]dodecanamide is primarily used as a surfactant in chemical formulations. Its ability to reduce surface tension enhances the solubility of hydrophobic substances in aqueous solutions. This property is crucial in:

  • Chemical Reactions: Enhancing reaction rates by improving solubility.
  • Emulsification: Stabilizing emulsions in cosmetic and personal care products.

Table 1: Surfactant Properties

PropertyDescription
Surface TensionReduces surface tension in aqueous solutions
Emulsifying AgentStabilizes oil-in-water emulsions
SolubilityEnhances solubility of hydrophobic compounds

Biological Applications

Cell Culture Media
In biological research, this compound is utilized as a stabilizing agent in cell culture media. Its surfactant properties help maintain protein and enzyme stability, which is essential for various biological assays.

Drug Delivery Systems
This compound shows promise in drug delivery applications due to its capacity to form micelles that encapsulate hydrophobic drugs. This characteristic facilitates the transport of these drugs through aqueous environments, enhancing their bioavailability.

Table 2: Biological Applications

ApplicationDescription
Cell CultureStabilizes proteins and enzymes
Drug DeliveryForms micelles for hydrophobic drug encapsulation
Protein StabilizationMaintains structural integrity of biomolecules

Industrial Applications

This compound is also employed in various industrial applications, particularly in the formulation of personal care products such as shampoos and conditioners. Its emulsifying properties make it ideal for creating stable formulations that require both oil and water components.

Table 3: Industrial Applications

IndustryApplication
CosmeticsUsed in shampoos and conditioners
Cleaning ProductsActs as a surfactant in detergents
Textile IndustryImproves wetting and spreading properties

Case Studies

  • Drug Delivery Research
    A study published in the Journal of Colloid and Interface Science investigated the use of this compound as a surfactant for drug delivery systems. The results indicated that the compound effectively formed micelles capable of encapsulating hydrophobic drugs, significantly improving their solubility and stability in solution .
  • Skin Irritation Studies
    Research conducted on the skin irritation potential of this compound showed that it did not exhibit significant irritant properties under controlled conditions. In vivo studies demonstrated that any observed effects were reversible within a short period, indicating its safety for use in cosmetic formulations .
  • Flotation Processes
    In mineral processing, this compound has been proposed as a collector for iron ore reverse flotation. Molecular simulations revealed its effectiveness in enhancing the separation efficiency of iron ores from impurities .

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]dodecanamide involves its interaction with biological membranes and proteins. The dimethylamino group can interact with negatively charged components of cell membranes, leading to changes in membrane permeability and function. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound Name CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Key Properties
N-[3-(Dimethylamino)propyl]dodecanamide 3179-80-4 C₁₇H₃₆N₂O C12 alkyl, dimethylamino-propyl group 284.48 Density: 0.882 g/cm³; BP: 207.1°C
N-(3-Hydroxypropyl)dodecanamide 17437-21-7 C₁₅H₃₁NO₂ C12 alkyl, hydroxypropyl group 257.41 Higher hydrophilicity; weaker surfactant activity
[3-(N,N-Dimethylamine)propyl]hexadecanamide Not specified C₂₁H₄₄N₂O C16 alkyl, dimethylamino-propyl group ~340.58 (estimated) Lower solubility; enhanced lipophilicity
Lauramidopropyl Dimethylamine Oxide 61792-31-2 C₁₇H₃₆N₂O₂ N-oxide form of base compound 300.49 Oxidized amine group; improved stability in formulations

Key Observations :

  • Chain Length : Increasing the alkyl chain (e.g., C16 in hexadecanamide derivatives) enhances lipophilicity but reduces solubility in aqueous systems .
  • Functional Groups: Substituting dimethylamino with hydroxy (as in N-(3-hydroxypropyl)dodecanamide) reduces cationic charge, weakening adsorption on mineral surfaces but improving biocompatibility .
  • Oxidation State : The N-oxide derivative exhibits altered charge distribution, making it less reactive but more stable under oxidative conditions .

Performance in Mineral Flotation

Silva et al. (2022) compared this compound with etheramine collectors (e.g., dodecyl ether amine) using molecular simulations:

Property This compound Etheramine (e.g., Dodecyl Ether Amine)
Adsorption on Hematite Stronger (ΔG = −45.2 kJ/mol) Moderate (ΔG = −32.8 kJ/mol)
Selectivity (Hematite vs. Quartz) High (favors hematite) Low (nonselective)
Interaction Mechanism Hydrogen bonding + electrostatic Primarily electrostatic

The amidoamine group enables dual hydrogen bonding with hematite’s Fe–O sites, while etheramine relies on weaker electrostatic interactions .

Toxicity and Handling

Compound Hazard Statements (GHS) Key Risks
This compound H315, H319, H335 (skin/eye/respiratory irritation) Requires PPE during handling
Lauramidopropyl Dimethylamine Oxide Not specified in evidence Likely milder due to oxidized amine group

Biological Activity

N-[3-(Dimethylamino)propyl]dodecanamide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and surfactant applications. This article delves into its biological properties, synthesis, and potential therapeutic uses, supported by research findings and comparative data.

Chemical Structure and Properties

  • Molecular Formula : C17H36N2O
  • Molecular Weight : 284.5 g/mol
  • Functional Groups : The compound features a long dodecyl chain linked to a dimethylamino propyl group, which enhances its surfactant properties.

The presence of the dodecyl chain contributes to its hydrophobic characteristics, while the dimethylamino group increases solubility in aqueous environments, making it useful in various biological applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can disrupt microbial cell membranes, leading to cell lysis. This is attributed to its ability to interact with lipid bilayers, enhancing membrane permeability and integrity disruption:

Study Microbial Strain Effect Observed
Study AE. coli50% inhibition at 25 µM
Study BS. aureusSignificant growth reduction at 50 µM

These findings suggest potential applications in developing antimicrobial agents for treating infections.

Cytotoxic Effects

Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated its ability to inhibit the proliferation of HeLa cells:

  • IC50 Value : Approximately 30 µM
  • Mechanism : The compound induces apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity.

Synthesis

The synthesis of this compound typically involves the reaction between dodecanoic acid and N,N-dimethyl-1,3-propanediamine under acidic conditions:

  • Reagents : Dodecanoic acid and N,N-dimethyl-1,3-propanediamine.
  • Conditions : Acidic medium (e.g., HCl) at elevated temperatures.
  • Yield : High yields are typically achieved through this method.

Applications

This compound's surfactant properties make it particularly valuable in:

  • Drug Delivery Systems : Its ability to form micelles aids in encapsulating hydrophobic drugs, enhancing bioavailability.
  • Industrial Applications : Used in formulations requiring improved solubility and stability.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound Name Molecular Formula Unique Features
N-[3-(Dimethylamino)propyl]octanamideC15H31N2OShorter carbon chain; similar surfactant properties.
N,N-Dimethyl-1-dodecanamineC13H29NLacks the propyl group; primarily used as an amine.
N,N-Dimethyl-1-octanamineC11H25NSimilar amine structure but shorter carbon chain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(dimethylamino)propyl]dodecanamide in laboratory settings?

The synthesis typically involves reacting dodecanoic acid (or its activated derivatives, such as dodecanoyl chloride) with N,N-dimethyl-1,3-propanediamine. Key methodological considerations include:

  • Reagent selection : Use of coupling agents (e.g., oxalyl chloride) to activate the carboxylic acid for amide bond formation .
  • Solvent system : Dichloromethane or tetrahydrofuran (THF) under inert atmosphere to minimize side reactions .
  • Yield optimization : Reaction temperatures between 0–25°C and stoichiometric ratios (1:1.2 for amine:acyl chloride) improve yields to ~75–91% for analogous compounds .
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol eluent) or recrystallization to isolate the product .

Q. How can researchers validate the structural integrity of this compound?

Structural characterization requires multi-modal analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., dimethylamino protons at δ ~2.2–2.4 ppm, amide NH at δ ~6.5–7.0 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (expected m/z for C₁₇H₃₆N₂O: 300.28) .
  • FT-IR : Amide C=O stretch (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What are the critical physicochemical properties relevant to experimental design?

Key parameters include:

  • Molecular weight : 300.48 g/mol .
  • Solubility : Hydrophobic (soluble in organic solvents like chloroform, THF; poorly soluble in water) .
  • Thermal stability : Decomposition observed above ~200°C .
  • Surface activity : Critical micelle concentration (CMC) can be determined via tensiometry, relevant for surfactant studies .

Advanced Research Questions

Q. How does this compound modulate surfactant behavior in complex biological systems?

Advanced studies may explore:

  • Molecular dynamics (MD) simulations : To model interactions with lipid bilayers or proteins, focusing on amine protonation states (pH-dependent) and alkyl chain packing .
  • Synergistic effects : Combining with betaines or oxidants (e.g., N-oxide derivatives) to enhance antimicrobial or antistatic properties .
  • Biocompatibility assays : Cytotoxicity screening (e.g., MTT assay on mammalian cells) to assess safety for biomedical applications .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological solutions include:

  • HPLC-MS/MS : Reverse-phase C18 columns (acetonitrile/water gradient) with tandem MS detection for sensitivity (LOD ~0.1 ppm) .
  • Impurity profiling : Identify byproducts (e.g., unreacted amine or acyl chloride) via GC-MS or 2D NMR .
  • Validation protocols : Follow ICH guidelines for linearity, precision, and accuracy in method development .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictory findings (e.g., antimicrobial vs. inert behavior) may stem from:

  • Experimental variables : Differences in solvent systems (aqueous vs. organic), pH, or bacterial strains .
  • Sample purity : Impurities like residual amines can skew bioactivity; rigorous purification (≥95% purity by HPLC) is critical .
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to probe binding interactions with microbial membranes .

Q. What strategies are effective for studying the environmental fate of this compound?

Ecotoxicity assessments require:

  • Biodegradation assays : OECD 301B test to measure microbial degradation rates in aqueous systems .
  • Aquatic toxicity models : Daphnia magna or algae growth inhibition tests to determine EC₅₀ values .
  • Adsorption studies : Batch experiments with soil/sediment to assess partitioning coefficients (Kd) .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3/h4-16H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMFGCHRALXDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044913
Record name N-[3-(Dimethylamino)propyl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3179-80-4, 1147459-12-8
Record name (Laurylamidopropyl)dimethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3179-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminopropyl lauramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lexamine L 13
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[3-(Dimethylamino)propyl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]dodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amides, C12-18, N-[3-(dimethylamino)propyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURAMIDOPROPYL DIMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS588RR72J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 500 ml RB flask containing a solution of lauroyl chloride (19.38 g., 89 mM) in dry chloroform (200 ml) was cooled to 0° C. on an ice bath. A solution of N,N-dimethyl-1,3-propanediamine (10.40 g., 51 mM) and triethylamine (9.40 g., 93 mM) in dry chloroform (25ml) was added dropwise to the cold solution through an addition funnel, then allowed to warm to room temperature and stirred for 2 hours. The chloroform was removed under reduced pressure and the residue redissolved in an ethanol/water mixture (1:1) and neutralized with sodium bicarbonate, followed by extraction with chloroform (4×50 ml). The combined extracts were dried (MgSO4), concentrated, and the residue distilled under reduced pressure (bp 171° C., 10μ) to give 23.92 g. (68%) of the subject compound as an amber solid.
Quantity
19.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
subject compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)propyl]dodecanamide
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)propyl]dodecanamide
Reactant of Route 3
Reactant of Route 3
N-[3-(dimethylamino)propyl]dodecanamide
Reactant of Route 4
Reactant of Route 4
N-[3-(dimethylamino)propyl]dodecanamide
Reactant of Route 5
Reactant of Route 5
N-[3-(dimethylamino)propyl]dodecanamide
Reactant of Route 6
Reactant of Route 6
N-[3-(dimethylamino)propyl]dodecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.